molecular formula C28H26N4O4S B2915621 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 888442-02-2

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2915621
CAS No.: 888442-02-2
M. Wt: 514.6
InChI Key: TYJIABFOQGPYIT-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide (CAS: 888442-02-2) is a pyrimidoindole derivative with a molecular formula of C28H26N4O4S and a molecular weight of 514.6 g/mol . Its structure features:

  • A 3,4-dimethoxyphenyl group at the 3-position of the pyrimidoindole core.
  • A thioether-linked acetamide side chain with a 4-methylbenzyl substituent.
  • A fused pyrimido[5,4-b]indole scaffold, which is associated with diverse bioactivities, including Toll-Like Receptor 4 (TLR4) modulation .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-17-8-10-18(11-9-17)15-29-24(33)16-37-28-31-25-20-6-4-5-7-21(20)30-26(25)27(34)32(28)19-12-13-22(35-2)23(14-19)36-3/h4-14,30H,15-16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIABFOQGPYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a pyrimidine scaffold with various substituents that may influence its biological properties. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, and it has a molecular weight of approximately 378.46 g/mol. The presence of the 3,4-dimethoxyphenyl group and thioacetamide moiety are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide exhibit various biological activities:

  • Antimicrobial Activity : Compounds with pyrimidine and indole structures have shown promising antimicrobial effects against various pathogens. For instance, derivatives have been reported to exhibit significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anti-inflammatory Effects : Some studies have demonstrated that similar compounds can modulate cytokine production in immune cells. For example, certain derivatives have been shown to influence the release of interleukin-6 (IL-6) and other cytokines in murine dendritic cells .
  • Antitumor Activity : Research has indicated that pyrimidine derivatives can possess antitumor properties by inducing apoptosis in cancer cells. The structure of the compound may play a role in its ability to interact with cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeReferenceObserved Effects
AntimicrobialS. aureus, E. coli Significant inhibition at MIC values < 10 μg/mL
Anti-inflammatoryMurine dendritic cells Modulation of IL-6 and IP-10 production
AntitumorVarious cancer cell lines Induction of apoptosis

Detailed Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial effectiveness of various derivatives against Staphylococcus epidermidis and found that modifications at specific positions significantly enhanced activity, with some compounds achieving MIC values as low as 0.22 μg/mL .
  • Cytokine Modulation :
    • In vitro studies indicated that certain modifications to the thioacetamide moiety could enhance or diminish the compound's ability to stimulate cytokine production, highlighting the importance of structural elements in mediating biological responses .
  • Structure-Activity Relationships (SAR) :
    • SAR studies suggest that the presence of specific functional groups (e.g., methoxy groups) significantly impacts the biological efficacy of these compounds. Compounds with optimal substitutions showed improved activity profiles compared to their analogs lacking such modifications .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and amine derivatives.

Reaction TypeConditionsProductsSupporting Evidence
Acidic HydrolysisHCl/H₂O, reflux2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid + 4-methylbenzylamineAnalogous acetamide hydrolysis in related pyrimidoindoles
Basic HydrolysisNaOH/H₂O, heatSame products as aboveGeneral reactivity of acetamides

Oxidation of the Thioether Group

The thioether (-S-) linkage can undergo oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.

Reaction TypeOxidizing AgentProductsSupporting Evidence
Mild OxidationH₂O₂, room temperatureSulfoxide derivativeOxidation of thioethers in pyrimidine analogs
Strong OxidationKMnO₄, acidic conditionsSulfone derivativeSimilar transformations in thienopyrimidines

Nucleophilic Substitution

The thioether group may participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Reaction TypeNucleophileProductsSupporting Evidence
AlkylationMethyl iodideS-alkylated derivativeReactivity observed in thioether-containing heterocycles
Aryl DisplacementThiophenolBis-thioether productAnalogous substitutions in pyrimidoindoles

Electrophilic Aromatic Substitution

The indole and methoxyphenyl rings are potential sites for electrophilic substitution.

Reaction TypeReagentPosition of SubstitutionSupporting Evidence
NitrationHNO₃/H₂SO₄C-5 or C-7 of indole ringNitration patterns in indole derivatives
HalogenationBr₂/FeBr₃Para to methoxy groups on phenyl ringDirecting effects of methoxy groups

Pyrimidinone Ring Reactivity

The 4-oxo group in the pyrimidinone ring facilitates keto-enol tautomerism, enabling reactions such as:

Reaction TypeConditionsProductsSupporting Evidence
Enolate FormationLDA/THFEnolate intermediateBase-mediated enolate generation in pyrimidinones
Ring-OpeningStrong base (e.g., NaOH)Fragmented indole-pyrimidine derivativesObserved in structurally similar compounds

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group may undergo demethylation under harsh conditions:

Reaction TypeConditionsProductsSupporting Evidence
Acidic DemethylationBBr₃, CH₂Cl₂3,4-Dihydroxyphenyl derivativeDemethylation of methoxyaryl systems

Functional Group Transformations

Additional reactions include:

  • Reduction of the Pyrimidinone Ring : Catalytic hydrogenation (H₂/Pd-C) could reduce the 4-oxo group to a hydroxyl or methylene group .
  • Methylbenzyl Group Modifications : The 4-methylbenzyl substituent may undergo oxidation to a carboxylic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Compound from :
  • Structure : 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide.
  • Key Differences :
    • Replaces the 3,4-dimethoxyphenyl group with a 3-methyl substituent.
    • The acetamide side chain is linked to a 4-methylphenyl group instead of 4-methylbenzyl.
  • Impact :
    • Reduced steric bulk and electron-donating capacity compared to the target compound.
    • Molecular weight: ~392.47 g/mol (estimated from formula C21H20N4O2S ) .
Compound 32 from :
  • Structure : N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.
  • Key Differences :
    • Lacks methoxy groups; instead, a phenyl group occupies the 3-position.
    • The acetamide side chain is substituted with a cyclohexyl group.
  • Reported moderate TLR4 activity in structural analogs .

Acetamide Side Chain Variations

Compound 27 from :
  • Structure : N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.
  • Key Differences :
    • Features an isopentyl group on the acetamide.
  • Impact :
    • The branched alkyl chain may improve metabolic stability but reduce solubility.
    • Demonstrated high TLR4 affinity in related studies .
Compound from :
  • Structure : 2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide.
  • Key Differences :
    • Substitutes the 3,4-dimethoxyphenyl with a 2-chlorobenzyl group.
    • The acetamide side chain includes a 2,5-dimethylphenyl group.
  • Increased molecular weight due to chlorine (~30% heavier than the target compound) .

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